Orcinol

Description

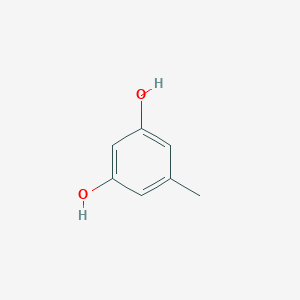

Structure

3D Structure

Properties

IUPAC Name |

5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-2-6(8)4-7(9)3-5/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPPWFOQEKKFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060123 | |

| Record name | 1,3-Dihydroxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Orcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | Orcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-15-4 | |

| Record name | Orcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydroxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534PMB3438 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Orcinol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol, systematically known as 5-methylbenzene-1,3-diol, is a phenolic compound that has garnered significant interest in various scientific fields. It is a naturally occurring aromatic diol, found in numerous species of lichens and certain plants, and is also accessible through chemical synthesis.[1][2] Its versatile chemical structure lends itself to a range of applications, from a key reagent in colorimetric assays for carbohydrates to a precursor in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural occurrence, synthesis, and biological activities of this compound, with a focus on data relevant to research and development.

Chemical Structure and Identifiers

This compound is a derivative of resthis compound (B1680541) with a methyl group at the 5-position. Its structure is characterized by a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3, and a methyl group at position 5.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-Methylbenzene-1,3-diol |

| Other Names | 5-Methylresthis compound, 3,5-Dihydroxytoluene, Orcin |

| CAS Number | 504-15-4 |

| PubChem CID | 10436 |

| Chemical Formula | C₇H₈O₂ |

| Canonical SMILES | CC1=CC(=CC(=C1)O)O |

| Molecular Weight | 124.14 g/mol |

Physicochemical Properties

This compound is a colorless, crystalline solid that may redden on exposure to air.[2] It is known to crystallize with one molecule of water, forming this compound monohydrate. The anhydrous and monohydrate forms exhibit different melting points. It is soluble in water, alcohol, and ether.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder or crystals |

| Melting Point | 106-112 °C (anhydrous) |

| Boiling Point | 290 °C |

| Density | 1.29 g/cm³ |

| Solubility in Water | 80 g/L |

| pKa | 9.56 ± 0.10 (Predicted) |

| Flash Point | 159 °C |

| LogP | 1.221 (estimated) |

Natural Occurrence and Synthesis

Natural Sources and Biosynthesis

This compound is a well-known secondary metabolite in many species of lichens, including those of the genera Roccella and Lecanora.[2] It is also found in some higher plants. The biosynthesis of this compound in these organisms occurs via the polyketide pathway, where acetyl-CoA and malonyl-CoA serve as the primary precursors.[1]

Chemical Synthesis

Several synthetic routes to this compound have been developed. The first reported synthesis involved the ring-opening of dehydroacetic acid.[2] Other notable methods include:

-

From Toluene: this compound can be synthesized from toluene, although specific industrial-scale protocols are proprietary.

-

From Alkyl Crotonate and Alkyl Acetoacetate (B1235776): A patented process describes the reaction of an alkyl crotonate with an alkyl acetoacetate in the presence of a hydride to form a resthis compound derivative, which is then converted to this compound.

Experimental Protocols

Extraction of this compound from Lichens (General Procedure)

A general method for the extraction of lichen secondary metabolites, including this compound, involves the following steps:

-

Extraction: A dried and ground lichen sample is extracted with a solvent such as acetone.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated to yield a crude residue.

-

Purification: The crude extract is then subjected to purification techniques. A common laboratory method is thin-layer chromatography (TLC) to separate the components. For larger scale purification, column chromatography with silica (B1680970) gel is employed.

Bial's Test for Pentoses

This compound is a key component of Bial's reagent, used for the colorimetric detection of pentose (B10789219) sugars.

Reagents:

-

Bial's Reagent: Dissolve 0.4 g of this compound in 200 mL of concentrated hydrochloric acid. Add 0.5 mL of a 10% ferric chloride solution.

Procedure:

-

To 2 mL of the test solution, add 3 mL of Bial's reagent.

-

Heat the mixture in a boiling water bath for 1-2 minutes.

-

Cool the solution. A blue-green color indicates the presence of pentoses. Hexoses will typically produce a muddy brown or yellow color.

This compound Assay for RNA Quantification

This assay is a common method for the determination of RNA concentration in a sample.

Reagents:

-

This compound Reagent: Dissolve 1 g of this compound in 100 mL of concentrated hydrochloric acid containing 0.5 g of ferric chloride.

-

Standard RNA solution: A solution of known RNA concentration.

Procedure:

-

Prepare a standard curve using known concentrations of the standard RNA solution.

-

To 1 mL of the sample (and each standard), add 2 mL of the this compound reagent.

-

Heat the tubes in a boiling water bath for 20 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solutions at 665 nm using a spectrophotometer.

-

Determine the concentration of RNA in the sample by comparing its absorbance to the standard curve.

Biological Activities and Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

-

Antioxidant Activity: As a phenolic compound, this compound can scavenge free radicals, which is attributed to the hydrogen-donating ability of its hydroxyl groups.

-

Antimicrobial Activity: this compound has demonstrated inhibitory effects against various bacteria and fungi.

-

Cytotoxic Effects: Studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as human SW480 colorectal cancer cells, in a dose-dependent manner.[2]

Signaling Pathway Involvement

Recent research on this compound glucoside, a derivative of this compound, has shed light on its mechanism of action in cellular processes. In a study on senile osteoporosis, this compound glucoside was found to attenuate bone loss by inhibiting osteoclast formation and activity. This effect was linked to the activation of the Nrf2/Keap1 signaling pathway and the mTOR signaling pathway . Specifically, this compound glucoside was shown to activate the Nrf2/Keap1 pathway, which plays a crucial role in the cellular antioxidant response, and to enhance the phosphorylation of mTOR and its downstream target p70S6K, thereby suppressing autophagy.

Below is a diagram illustrating the proposed signaling pathway influenced by this compound glucoside.

References

Natural sources of orcinol in lichens

An In-Depth Technical Guide to the Natural Sources of Orcinol in Lichens

Abstract

Lichens are symbiotic organisms known for producing a vast array of unique secondary metabolites, many of which are not found elsewhere in nature. These compounds can constitute a significant portion of the lichen's dry weight, sometimes up to 20%. Among the most prominent and well-studied of these are the this compound and β-orcinol derivatives, which belong to the polyketide class of phenolic compounds. This technical guide provides a comprehensive overview of the natural sources of this compound in lichens, detailing its biosynthetic pathway, quantitative distribution in various lichen species, and standardized protocols for its extraction and analysis. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of these potent bioactive molecules.

Biosynthesis of this compound and its Derivatives

The production of this compound-based compounds in lichens occurs through the acetyl-malonate or polyketide pathway, a fundamental metabolic route in fungi.[1] The process is initiated by the condensation of one acetyl-CoA unit with multiple malonyl-CoA units, catalyzed by a complex enzyme known as polyketide synthase (PKS).

The key steps are as follows:

-

Polyketide Chain Formation : Acetyl-CoA serves as the starter unit, and malonyl-CoA provides the extender units. The iterative condensation reactions build a linear poly-β-keto chain.

-

Cyclization : The polyketide chain undergoes an intramolecular aldol (B89426) condensation, a process known as orsellinate-type cyclization, to form the core aromatic ring structure of orsellinic acid.[1]

-

Decarboxylation : Orsellinic acid is then decarboxylated to yield this compound, the parent compound for a wide range of derivatives.

-

Derivatization : From orsellinic acid and this compound, a diverse array of more complex molecules are synthesized. These include depsides (esters formed from two or more hydroxybenzoic acid units, like lecanoric acid) and depsidones (intramolecularly esterified depsides, like lobaric acid).[2]

Natural Sources and Quantitative Data

This compound and its derivatives are widespread among various lichen genera. Notable producers include species from the families Parmeliaceae, Ramalinaceae, and Roccellaeae. For instance, the archil lichen, Roccella tinctoria, has been a historical source for the extraction of this compound to produce orcein (B1677455) dyes.[3] Other well-documented sources include species of Lecanora, Hypotrachyna, and Umbilicaria.[1][4][5]

The concentration of these metabolites can vary significantly based on the lichen species, geographic location, and environmental conditions. Quantitative analysis, typically performed using High-Performance Liquid Chromatography (HPLC), provides precise measurements of these compounds as a percentage of the lichen's total dry weight.

Table 1: Quantitative Analysis of this compound Derivatives in Various Lichen Species

| Lichen Species | This compound-Type Compound | Content (% of Dry Weight) | Reference(s) |

| Everniastrum cirrhatum | Methyl β-orcinolcarboxylate | 1.86% | [6][7] |

| Parmotrema nilgherrense | Methyl β-orcinolcarboxylate | 1.54% | [6][7] |

| Usnea longissima | Methyl β-orcinolcarboxylate | 1.49% | [6][7] |

| Ramalina roesleri | Methyl β-orcinolcarboxylate | 0.98% | [6][7] |

| Stereocaulon alpinum | Lobaric Acid | Not specified | [8] |

| Parmotrema tinctorum | Atranorin, Lecanoric Acid | Varies by substrate | [9] |

| Hypotrachyna revoluta | Atranorin & β-orcinol depsidones | Not specified | [5] |

| Roccella tinctoria | This compound (precursor) | Not specified | [3] |

| Umbilicaria esculenta | This compound, Gyrophoric Acid | Not specified | [1] |

Experimental Protocols

The isolation and quantification of this compound from lichen thalli require standardized procedures to ensure reproducibility and accuracy. Below are detailed methodologies for extraction and analysis.

Protocol for Extraction and Isolation

Soxhlet extraction is a robust and widely used method for efficiently extracting thermostable secondary metabolites from dried lichen material.[10]

Objective: To extract crude this compound and its derivatives from lichen thalli.

Materials:

-

Dried lichen thalli

-

Grinder or mill

-

Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)[11]

-

Cellulose (B213188) extraction thimbles

-

Heating mantle

-

Rotary evaporator

-

Extraction solvent (e.g., Acetone, Methanol (B129727), or Ethanol, HPLC grade)[10]

-

Anhydrous sodium sulfate (B86663) (optional, for wet samples)[12]

Methodology:

-

Sample Preparation: Thoroughly clean lichen samples to remove debris and substrate. Air-dry the thalli at room temperature for several days or in an oven at a low temperature (~40°C) until brittle. Grind the dried lichen into a fine powder.[12]

-

Apparatus Assembly: Place approximately 10-20 g of the powdered lichen into a cellulose extraction thimble and insert it into the Soxhlet extraction chamber. Assemble the apparatus by fitting the chamber onto a round-bottom flask containing 200-250 mL of the chosen solvent. Attach the condenser to the top of the chamber and connect it to a circulating water source.[11]

-

Extraction: Gently heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense in the condenser. The condensed solvent drips into the thimble, immersing the lichen powder and dissolving the metabolites.

-

Siphoning Cycle: When the solvent level in the chamber reaches the top of the siphon arm, the entire volume of solvent, now containing the dissolved extract, is siphoned back into the boiling flask.[13] This process repeats automatically, ensuring the sample is continuously extracted with fresh, pure solvent.

-

Duration: Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear, indicating that the extraction is complete.

-

Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract under reduced pressure using a rotary evaporator at ~40°C. This will yield a crude, often crystalline or gummy, extract.

-

Drying and Storage: Dry the crude extract in a desiccator to remove any residual solvent. Store the final extract at 4°C in an airtight container for subsequent analysis and purification.

Protocol for HPLC Quantification

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) or UV detector is the standard method for separating, identifying, and quantifying this compound derivatives.[6][9]

Objective: To quantify the concentration of a specific this compound derivative (e.g., Methyl β-orcinolcarboxylate) in a crude lichen extract.

Materials & Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

-

Crude lichen extract.

-

Pure analytical standard of the target compound.

-

HPLC-grade solvents: Acetonitrile, Methanol, and ultrapure water.

-

Acid modifier (e.g., Acetic acid or Phosphoric acid).[9]

-

Syringe filters (0.45 µm, PTFE or Nylon).

Methodology:

-

Standard Preparation: Prepare a stock solution of the analytical standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.[7]

-

Sample Preparation: Accurately weigh a portion of the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7][9]

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the prepared lichen extract sample.

-

Quantification: Identify the peak of the target compound in the sample chromatogram by comparing its retention time with that of the pure standard. Calculate the concentration of the compound in the sample using the linear regression equation from the standard curve. Express the final content as a percentage of the initial dry lichen weight.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Orcein - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Bioactive Lichen Secondary Metabolites and Their Presence in Species from Chile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lichen.ru.ac.th [lichen.ru.ac.th]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. hielscher.com [hielscher.com]

- 12. swrcb.ca.gov [swrcb.ca.gov]

- 13. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Orcinol Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fungal biosynthetic pathway for orcinol and its precursor, orsellinic acid. It covers the core biochemical reactions, the genetic basis, quantitative production data, and detailed experimental protocols for pathway investigation.

Introduction: The this compound Core Structure

This compound (5-methyl-1,3-benzenediol) and its carboxylic acid precursor, orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), are archetypal polyketides found in a wide variety of fungi and lichens.[1][2] These compounds form the structural backbone of numerous complex secondary metabolites with diverse and potent biological activities, including antibiotic, anticancer, and anti-inflammatory properties. Understanding their biosynthesis is crucial for natural product discovery, pathway engineering, and the development of novel therapeutics through synthetic biology.

The biosynthesis is a classic example of a fungal polyketide pathway, initiated from simple metabolic precursors and catalyzed by a large, multi-domain enzyme known as a Polyketide Synthase (PKS).

The Core Biosynthetic Pathway

The formation of this compound is a two-step process originating from the synthesis of orsellinic acid. The entire pathway begins with primary metabolites derived from central carbon metabolism.

-

Polyketide Chain Assembly: The pathway is initiated with one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.

-

Cyclization and Aromatization: A highly conserved iterative Type I Polyketide Synthase, specifically a non-reducing PKS (NR-PKS), catalyzes the sequential condensation of these units to form a linear tetraketide intermediate. This intermediate remains bound to the enzyme's acyl carrier protein (ACP) domain. The same enzyme then catalyzes an intramolecular C-to-O acyl transfer followed by a Claisen-type cyclization and subsequent aromatization to release the final product, orsellinic acid.[3]

-

Decarboxylation: this compound is subsequently formed via the decarboxylation of orsellinic acid. This final step can occur spontaneously or be enzymatically catalyzed in some organisms.[4]

Genetics and Key Enzymes

The biosynthesis of orsellinic acid is encoded by genes typically organized within a Biosynthetic Gene Cluster (BGC). The central enzyme is the Orsellinic Acid Synthase (OAS or OSAS).

3.1 Orsellinic Acid Synthase (OSAS)

Fungal OSAS is a large, iterative Type I PKS.[5] These multi-domain proteins contain all the necessary catalytic sites on a single polypeptide chain. The domain architecture for a typical fungal OSAS, such as OrsA from Aspergillus nidulans, is:

-

SAT: Starter Acyl-CoA Transferase

-

KS: Ketoacyl Synthase

-

AT: Acyltransferase

-

PT: Product Template

-

ACP: Acyl Carrier Protein (often present in duplicate)[3]

-

TE/CYC: Thioesterase/Cyclase

The OSAS gene alone is often sufficient to produce orsellinic acid when expressed in a heterologous host, highlighting its role as a self-contained catalytic machine.[3][6]

3.2 The orsA Gene Cluster in Aspergillus nidulans

A. nidulans is a model organism for studying fungal secondary metabolism. Its orsellinic acid BGC provides a clear example of how pathway genes are organized. The core PKS gene, orsA (AN7909) , is responsible for producing orsellinic acid.[3] Other genes in the cluster, such as orsB and orsC, are tailoring enzymes that modify orsellinic acid into more complex molecules like the cathepsin K inhibitors F-9775A and F-9775B.[3]

Quantitative Data

Quantitative analysis of biosynthetic pathways is essential for metabolic engineering and optimizing production. Data on enzyme kinetics and product titers are often challenging to obtain but are critical for building predictive models.

Table 1: Enzyme Kinetic Parameters Note: Kinetic data for fungal Orsellinic Acid Synthase is not readily available in the literature. Data for a plant-based Type III this compound Synthase (ORS) is provided for context.

| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| This compound Synthase (ORS) | Rhododendron dauricum | Acetyl-CoA | 2.1 ± 0.2 | 0.013 ± 0.0002 | [7] |

| This compound Synthase (ORS) | Rhododendron dauricum | Malonyl-CoA | 3.5 ± 0.4 | - | [7] |

Table 2: Product Titers from Fungal Cultures

| Compound | Fungal Strain | Culture Condition | Titer/Yield | Reference |

| Orsellinic Acid | Aspergillus nidulans | Stationary Liquid Czapek Media | "High Titer" (not quantified) | [3] |

| Orsellinic Acid | Aspergillus oryzae (heterologous host) | Solid Rice Medium (10 days) | 340.41 mg/kg | [8] |

| o-Orsellinaldehyde | Aspergillus oryzae (heterologous host) | Solid Rice Medium (10 days) | 84.79 mg/kg | [8] |

| Orsellinic Acid | Aspergillus oryzae (heterologous host) | Liquid Maltose Medium | 57.68 mg/L | [8] |

Experimental Protocols

Investigating a fungal PKS pathway involves a series of molecular biology, biochemistry, and analytical chemistry techniques. The following workflow and protocols provide a guide for the identification and characterization of an this compound/orsellinic acid BGC.

Protocol 5.1: Heterologous Expression of a Fungal PKS in Aspergillus nidulans

This protocol outlines the expression of a candidate OSAS gene in an A. nidulans host, which is well-suited for expressing fungal genes.[9][10]

-

Gene Amplification and Cloning:

-

Isolate total RNA from the source fungus grown under conditions likely to induce secondary metabolism.

-

Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Amplify the full-length, intron-less OSAS gene from the cDNA using high-fidelity DNA polymerase.

-

Clone the PCR product into an Aspergillus expression vector (e.g., containing the inducible alcA promoter and a selectable marker like pyrG).

-

-

Protoplast Transformation:

-

Grow the recipient A. nidulans strain (e.g., a pyrG auxotroph) in liquid minimal medium to the mid-log phase.

-

Harvest mycelia by filtration and wash with a sterile osmotic stabilizer (e.g., 1.2 M MgSO₄).

-

Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Glucanex) in the osmotic stabilizer to generate protoplasts.

-

Separate protoplasts from mycelial debris by filtering through sterile glass wool.

-

Wash protoplasts gently with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

-

Resuspend protoplasts in STC buffer to a final concentration of ~1x10⁸ protoplasts/mL.

-

-

Transformation and Selection:

-

Mix 100 µL of the protoplast suspension with 5-10 µg of the expression plasmid.

-

Add 50 µL of PEG solution (e.g., 40% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5) and incubate on ice for 20 minutes.

-

Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.

-

Add 2 mL of STC buffer and mix gently.

-

Plate the transformation mix onto stabilized minimal medium agar (B569324) plates lacking the auxotrophic requirement (e.g., no uridine (B1682114) for a pyrG mutant).

-

Incubate at 37°C for 2-4 days until transformant colonies appear.

-

-

Expression and Product Analysis:

-

Inoculate confirmed transformants into minimal medium with a repressing carbon source (e.g., glucose).

-

After initial growth, transfer the mycelia to minimal medium with an inducing carbon source (e.g., threonine or ethanol (B145695) for the alcA promoter) and a non-repressing carbon source (e.g., glycerol).

-

Incubate for 48-72 hours.

-

Extract the culture broth and/or mycelia for analysis as described in Protocol 5.3.

-

Protocol 5.2: Purification of His-tagged Recombinant OSAS

This protocol is for purifying an N- or C-terminally His-tagged OSAS expressed in a host like S. cerevisiae or E. coli.[11][12]

-

Cell Lysis:

-

Harvest cells from a large-scale culture by centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells using a French press, sonication, or bead beating.

-

Clarify the lysate by centrifugation at >20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM sodium phosphate pH 7.4, 300 mM NaCl, 20-40 mM imidazole).

-

Elute the bound protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM sodium phosphate pH 7.4, 300 mM NaCl, 250-300 mM imidazole).

-

Collect fractions and analyze by SDS-PAGE to identify those containing the purified PKS.

-

-

Buffer Exchange (Optional):

-

Pool the fractions containing the pure protein.

-

If necessary, exchange the buffer to a storage buffer (e.g., PBS with 10% glycerol (B35011) and 1 mM DTT) using dialysis or a desalting column.

-

Determine protein concentration (e.g., via Bradford or BCA assay), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

-

Protocol 5.3: In Vitro OSAS Activity Assay and HPLC Quantification

This protocol describes a method to confirm the enzymatic activity of purified OSAS and quantify its product, orsellinic acid, by HPLC.[11][13][14]

-

In Vitro Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM PBS buffer, pH 7.4

-

1-5 µM purified OSAS enzyme

-

1 mM Acetyl-CoA (starter)

-

2 mM Malonyl-CoA (extender)

-

1 mM DTT

-

-

Incubate the reaction at room temperature (or 28-30°C) for 4-16 hours.

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate (B1210297) containing 1% formic acid to quench the reaction and extract the product.

-

-

Sample Preparation:

-

Vortex the quenched reaction mixture vigorously for 1 minute.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried residue in a known volume (e.g., 100 µL) of methanol (B129727) for HPLC analysis.

-

-

HPLC Quantification:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase A: 1% Phosphoric Acid in Water.[13]

-

Mobile Phase B: Methanol.[13]

-

Gradient: Start with 35% B, increase to 100% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 35% B.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detector at 265 nm.[13]

-

Quantification: Prepare a standard curve using a commercially available orsellinic acid standard of known concentrations. Inject samples and standards, and quantify the product based on the peak area by comparing it to the standard curve.

-

Conclusion and Future Outlook

The this compound biosynthesis pathway in fungi is a well-characterized system that serves as a paradigm for non-reducing polyketide synthesis. The central role of the Orsellinic Acid Synthase, a Type I iterative PKS, has been firmly established through genetic and biochemical studies. While the core pathway is understood, significant opportunities remain. The discovery of novel tailoring enzymes within BGCs could reveal new derivatives with unique bioactivities. Furthermore, applying synthetic biology and metabolic engineering principles—leveraging the quantitative data and protocols outlined here—holds immense promise for the high-titer, sustainable production of this compound-derived compounds for the pharmaceutical and chemical industries. The simplicity of the core OSAS enzyme also makes it an ideal platform for protein engineering experiments aimed at producing novel, "unnatural" polyketide scaffolds.[3]

References

- 1. Frontiers | Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326 [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the biosynthesis of phenols in fungi. Conversion of [14C]orsellinic acid and [14C]this compound into fumigatol by Aspergillus fumigatus I.M.I. 89353 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering fungal non-reducing polyketide synthase by heterologous expression and domain swapping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering Fungal Nonreducing Polyketide Synthase by Heterologous Expression and Domain Swapping (Journal Article) | OSTI.GOV [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. lichen.ru.ac.th [lichen.ru.ac.th]

- 14. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Orcinol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for orcinol (5-methylresthis compound) and its key derivatives. It includes detailed experimental protocols for significant reactions, quantitative data summaries for comparative analysis, and diagrams illustrating major synthetic and biosynthetic pathways.

Introduction to this compound

This compound, systematically named 5-methylbenzene-1,3-diol, is a phenolic organic compound.[1] It naturally occurs in many species of lichens, where it serves as a fundamental building block for a wide array of secondary metabolites, including depsides, depsidones, and dibenzofurans.[1][2][3] First isolated in 1829 by Robiquet, this compound and its derivatives are of significant interest due to their broad spectrum of biological activities, including antioxidant, cytotoxic, anti-inflammatory, and antimicrobial properties.[4][5][6] Its chemical structure makes it a valuable precursor in the synthesis of more complex molecules and a reagent in various biochemical assays, such as Bial's test for pentoses.[1]

Synthetic Pathways to this compound

The synthesis of this compound can be achieved through various chemical routes, ranging from classic condensation reactions to multi-step processes from simple aromatic or acyclic precursors.

Synthesis from Acetonedicarboxylic Acid

One of the earliest and most notable methods involves the condensation of acetone (B3395972) dicarboxylic ester.[1] This pathway leverages the reactivity of polyketide-like structures, mimicking biosynthetic principles.

Logical Workflow: Acetonedicarboxylic Acid Route

Caption: General workflow for this compound synthesis from citric acid.

Multi-Step Synthesis from Alkyl Crotonate and Alkyl Acetoacetate (B1235776)

A versatile and high-yield process involves the condensation of an alkyl crotonate with an alkyl acetoacetate, followed by saponification, decarboxylation, and dehydrogenation.[7]

Experimental Protocol: Synthesis via Michael Addition [7]

-

Step 1: Condensation to form Carboethoxymethyl-dihydroresthis compound Salt

-

Suspend sodium hydride in an inert solvent (e.g., benzene) in a reaction vessel equipped with a stirrer and reflux condenser.

-

Add one equivalent of ethyl acetoacetate dropwise while stirring.

-

After the initial reaction subsides, add one equivalent of ethyl crotonate dropwise.

-

Reflux the mixture for several hours until the reaction is complete. The product precipitates as its sodium salt.

-

-

Step 2: Saponification and Decarboxylation to form Methyldihydroresthis compound

-

To the reaction mixture from Step 1, add an aqueous solution of potassium hydroxide.

-

Reflux the mixture vigorously for one hour to achieve saponification.

-

Cool the solution and acidify with concentrated hydrochloric acid until the pH is strongly acidic. Vigorous evolution of CO₂ will occur.

-

Cool the mixture in an ice bath to precipitate the crude methyldihydroresthis compound.

-

Filter the precipitate, air dry, and recrystallize from ethyl acetate. A yield of approximately 77% can be expected.[7]

-

-

Step 3: Dehydrogenation to this compound

-

Dissolve the methyldihydroresthis compound from Step 2 in a high-boiling inert solvent such as cymene.

-

Add 5% palladium-on-carbon catalyst to the solution.

-

Reflux the mixture for 3 hours.

-

Filter off the catalyst while hot and cool the reaction mixture in an ice bath.

-

Decant the solvent and remove residual traces under high vacuum to yield crude this compound, which can be further purified by sublimation.

-

Workflow: Synthesis from Alkyl Crotonate

Caption: Multi-step synthesis of this compound via Michael addition.

Synthesis of this compound Derivatives

This compound serves as a versatile platform for the synthesis of various derivatives through reactions targeting its hydroxyl groups and aromatic ring.

O-Alkylation: Synthesis of this compound Ethers

The phenolic hydroxyl groups of this compound can be readily alkylated to form mono- and di-ethers. The synthesis of this compound dimethyl ether is a high-yield process.[8]

Experimental Protocol: Synthesis of this compound Dimethyl Ether [8]

-

Reagents: this compound monohydrate (0.344 mol), anhydrous potassium carbonate (0.984 mol), dimethyl sulfate (B86663) (0.750 mol), acetone (410 ml), concentrated aqueous ammonia (B1221849).

-

Procedure:

-

Charge a three-necked flask fitted with a mechanical stirrer, condenser, and dropping funnel with potassium carbonate, acetone, and this compound monohydrate.

-

With stirring, add dimethyl sulfate over a period of 2 minutes. The mixture will warm and begin to reflux.

-

After the spontaneous boiling subsides (approx. 15-20 minutes), heat the mixture under gentle reflux for an additional 4 hours.

-

Arrange the condenser for distillation and remove ~200 ml of acetone.

-

Add 50 ml of concentrated aqueous ammonia to the reaction mixture and continue stirring and heating for 10 minutes to decompose excess dimethyl sulfate.

-

Dilute the mixture with water, and extract the product into ether.

-

Wash the organic phase with water, 3 N NaOH solution, and saturated NaCl solution, then dry over magnesium sulfate.

-

Evaporate the ether and distill the residual liquid under reduced pressure to yield this compound dimethyl ether. This procedure achieves a yield of 94–96%.[8]

-

Formylation: The Gattermann Reaction

The Gattermann reaction introduces a formyl (-CHO) group onto an activated aromatic ring, such as this compound. The Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is a safer and more common variant.[9][10] This reaction is crucial for synthesizing this compound-based aldehydes, which are precursors to other complex derivatives.

Workflow: Gattermann Reaction Mechanism

Caption: Simplified mechanism of the Gattermann formylation.

General Protocol: Gattermann Formylation of this compound [11]

-

Suspend this compound and an equimolar amount of zinc cyanide in anhydrous ether.

-

Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through it with vigorous stirring.

-

Continue the addition of HCl until the substrate is consumed (monitored by TLC). An intermediate aldimine salt will precipitate.

-

Filter the precipitate and hydrolyze it by heating with water to yield the corresponding hydroxy aldehyde (orcinaldehyde).

Biosynthesis of this compound Derivatives in Lichens

In nature, lichens produce this compound and its derivatives via the polyketide biosynthetic pathway.[2][3] This process involves the sequential condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and aromatization, to form orsellinic acid. Decarboxylation of orsellinic acid then yields this compound.[4] Further enzymatic reactions, such as esterification, lead to the formation of complex depsides and depsidones.

Pathway: Biosynthesis of this compound-based Depsides

Caption: Polyketide pathway for biosynthesis of this compound and depsides.

Quantitative Data Summary

The following table summarizes quantitative data for the key synthetic procedures discussed.

| Product | Starting Material(s) | Method | Reported Yield | Melting Point (°C) | Reference(s) |

| Methyldihydroresthis compound | Ethyl Acetoacetate, Ethyl Crotonate | Michael Addition, Saponification, Decarboxylation | 77% | 127 - 129 | [7] |

| This compound Dimethyl Ether | This compound Monohydrate | O-Alkylation with Dimethyl Sulfate | 94 - 96% | (b.p. 133-135) | [8] |

| 3,5-Dibromotoluene | 3,5-Dibromo-4-aminotoluene | Diazotization and Substitution | 85.1% | 38.5 - 39 | [12] |

| Acetonedicarboxylic Acid | Citric Acid | Dehydration/Decarboxylation with fuming H₂SO₄ | 85 - 90% | (unstable) | [13] |

| This compound | Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- | Deprotection of Trimethylsilyl Ethers with [Dsim]HSO₄ in Methanol | 99% | 109 | [4] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Cytotoxic and cytostatic activity of this compound-type depsides of lichens | CoLab [colab.ws]

- 7. US3865884A - Preparation of this compound - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. The Gatterman Aromatic Formylation [designer-drug.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Orcinol (CAS 504-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol (5-methylbenzene-1,3-diol) is a naturally occurring phenolic compound found in various species of lichens and has been identified as a metabolite in fungi such as Aspergillus and Fusarium graminearum.[1][2] With the CAS Registry Number 504-15-4, this compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anxiolytic properties.[3][4][5] Its utility extends to being a versatile starting material and intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[6][7][8] This technical guide provides a comprehensive overview of the physical and chemical data of this compound, complete with experimental protocols and visual diagrams to support research and development endeavors.

Physical Properties

This compound is typically a white to off-white or pinkish-brown crystalline solid.[2][7][9] It may exist as an anhydrous compound or as a monohydrate. The anhydrous form is sensitive to air and light, and upon exposure, it can redden.[1] It possesses a faint, sweet, yet unpleasant phenolic odor.[6]

Table 1: Physical Characteristics of this compound

| Property | Value | References |

| Appearance | Crystalline solid, White to off-white, pink-gray to pink-brown powder or crystals | [1][2][9] |

| Odor | Faint, phenolic, sweet but unpleasant | [6] |

| Melting Point | 105 - 112 °C (anhydrous) | [2][8][10] |

| 56 - 58 °C (monohydrate) | [11][12] | |

| Boiling Point | 290 - 291 °C at 760 mmHg | [1][2][11] |

| 163 - 165 °C at 9 Torr | [13] | |

| Density | 1.29 g/cm³ | [2][11] |

| Vapor Pressure | 0.00122 mmHg at 25 °C |

Chemical Properties

This compound's chemical identity is defined by its aromatic ring substituted with two hydroxyl groups and one methyl group. This structure imparts its characteristic phenolic reactivity and allows for a range of chemical modifications.

Table 2: Chemical and Molecular Data for this compound

| Property | Value | References |

| Molecular Formula | C₇H₈O₂ | [1][13] |

| Molecular Weight | 124.14 g/mol | [1][9][13] |

| IUPAC Name | 5-methylbenzene-1,3-diol | [1] |

| Synonyms | 5-Methylresthis compound, 3,5-Dihydroxytoluene, Orcin | [1][7] |

| pKa | 9.56 ± 0.10 (Predicted) | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.221 (Estimated) | [14] |

| Solubility | ||

| Water | 80 g/L, Miscible | [1][2] |

| Ethanol | Soluble, ~30 mg/mL | [6][15] |

| Diethyl Ether | Soluble | [6] |

| DMSO | ~30 mg/mL | [15] |

| Chloroform | Slightly soluble | |

| Benzene | Slightly soluble |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Observations | References |

| ¹H NMR | In D₂O (89.56 MHz), peaks are observed at approximately δ 6.37, 6.28, and 2.24 ppm. In DMSO-d₆ (89.56 MHz), peaks are at δ 9.04, 6.03, and 2.11 ppm. | [16] |

| ¹³C NMR | Data not explicitly found in the provided search results. | |

| IR Spectroscopy | The spectrum shows characteristic peaks for O-H and C-H stretching and aromatic C=C bending. A spectrum is available in the NIST WebBook. | [17][18] |

| Mass Spectrometry | Molecular weight of 124.1372. A mass spectrum (electron ionization) is available in the NIST WebBook. | [17] |

| UV-Vis Spectroscopy | This compound exhibits a characteristic UV absorption spectrum. | [9] |

Experimental Protocols

Synthesis of this compound from Ethyl Acetoacetate (B1235776) and Ethyl Crotonate

This method involves a multi-step process starting with the reaction of an alkyl acetoacetate with an alkyl crotonate.[19]

Step 1: Formation of Sodium Carboethoxymethyldihydroresthis compound

-

In a three-necked, round-bottom flask equipped with a stirrer and a reflux condenser, combine 260.20 g (2 moles) of ethyl acetoacetate and 228 g (2 moles) of ethyl crotonate.

-

With vigorous stirring, slowly add 82 g (2 moles) of a 50% sodium hydride solution in mineral oil. A small amount of ethyl acetoacetate can be added if the stirrer begins to stop.

-

After the addition is complete, allow the reaction mixture to cool to approximately 30-35°C.

-

Slowly add petroleum ether (b.p. 30-60°C) with continuous stirring.

-

Stir the mixture for 2 hours.

-

Filter the resulting yellow product and wash it thoroughly with petroleum ether.

-

Air-dry the product. The expected yield is approximately 300 g (60% of theoretical).[19]

Step 2: Saponification and Decarboxylation to Methyldihydroresthis compound

-

The product from Step 1 is saponified and decarboxylated using potassium hydroxide (B78521).[19] (Detailed parameters for this step were not fully provided in the search result).

Step 3: Dehydrogenation to this compound

-

Dissolve the methyldihydroresthis compound from Step 2 in an inert solvent such as cymene.

-

Add 5.0 g of a 5% palladium-on-carbon catalyst to the solution while heating in a mantle.

-

Reflux the reaction mixture for 3 hours.

-

Filter off the catalyst.

-

Cool the reaction mixture in an ice bath.

-

Decant the cymene and remove any remaining traces under high vacuum.

-

The resulting this compound can be further purified by sublimation. The expected yield is 12-14 g.[19]

O-Methylation of this compound

This protocol describes the preparation of this compound dimethyl ether.[20]

-

In a 1-liter, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, charge 124 g (0.984 mole) of anhydrous potassium carbonate, 410 ml of acetone, and 42.6 g (0.344 mole) of this compound monohydrate.

-

Start the stirrer and add 94.5 g (70.9 ml, 0.750 mole) of dimethyl sulfate (B86663) from the dropping funnel over 2 minutes.

-

Once the spontaneous boiling subsides (after about 15-20 minutes), heat the mixture under reflux for an additional 4 hours.

-

Arrange the condenser for distillation and distill off 200 ml of acetone.

-

Add 50 ml of concentrated aqueous ammonia (B1221849) to the reaction mixture and continue stirring and heating for 10 minutes.

-

Dilute the mixture with water to a total volume of approximately 750 ml.

-

Separate the layers and combine the organic layer with two 150-ml ethereal extracts of the aqueous layer.

-

Wash the combined organic phase with 50 ml of water, twice with 50-ml portions of 3 N sodium hydroxide solution, and once with 50 ml of saturated aqueous sodium chloride.

-

Dry the organic phase over magnesium sulfate.

-

Evaporate the ether at atmospheric pressure and distill the residual liquid under reduced pressure to yield this compound dimethyl ether.[20]

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions but is sensitive to air and light, which can cause it to discolor.[21] It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[21][22] As a phenol (B47542), it readily undergoes electrophilic aromatic substitution reactions. For instance, phenols are easily sulfonated by concentrated sulfuric acid at room temperature and are rapidly nitrated, even with dilute nitric acid.[23][24] Nitrated phenol derivatives can be explosive when heated.[23][24]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[3] Research has indicated that this compound can modulate signaling pathways involved in inflammation. For example, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of inflammatory genes.[3]

Diagram 1: Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Safety and Handling

This compound is considered harmful if swallowed, and may cause skin, eye, and respiratory system irritation.[2][25] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a dust mask.[12][21] Store the compound in a tightly sealed container in a cool, dry place, protected from light and air.[6]

Conclusion

This compound is a valuable natural product with a well-defined physical and chemical profile. Its diverse reactivity and biological activities make it a compound of significant interest for researchers in various fields, from synthetic chemistry to drug discovery. This guide provides a foundational understanding of this compound's properties, empowering scientists to utilize this compound effectively and safely in their research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 504-15-4 [m.chemicalbook.com]

- 3. chemneo.com [chemneo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. CAS 504-15-4: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound 97 504-15-4 [sigmaaldrich.com]

- 9. biorlab.com [biorlab.com]

- 10. This compound, 98% 5 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]

- 11. piochem.com [piochem.com]

- 12. This compound colorimetric detection reagent 6153-39-5 [sigmaaldrich.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. This compound, 504-15-4 [thegoodscentscompany.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. This compound(504-15-4) 1H NMR spectrum [chemicalbook.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound [webbook.nist.gov]

- 19. US3865884A - Preparation of this compound - Google Patents [patents.google.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. This compound | C7H8O2 | CID 10436 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early discovery and history of orcinol isolation

An In-depth Technical Guide on the Early Discovery and History of Orcinol Isolation

Introduction

Early Discovery and Key Contributors

Following Robiquet's discovery, other notable chemists contributed to the understanding of this compound. John Stenhouse, a Scottish chemist, conducted extensive research on lichen products in the mid-19th century.[6] The German chemist Adolf von Baeyer, known for his work on synthetic dyes, also investigated this compound and its derivatives, contributing to the understanding of its chemical reactivity and potential for synthesis.[7][8] These early investigations established this compound as an important compound in the burgeoning field of organic chemistry.

Chronological Development

The timeline below illustrates the key milestones in the early history of this compound.

Physicochemical Properties of this compound

The early characterization of this compound involved determining its fundamental physical and chemical properties. It was described as a colorless, crystalline solid that reddens upon exposure to air.[1] It possesses a sweet taste but is also described as having a pungent odor.[9][10] Modern analysis has refined these early observations.

| Property | Value | Reference |

| IUPAC Name | 5-Methylbenzene-1,3-diol | [1][3] |

| Molecular Formula | C₇H₈O₂ | [1][2][3] |

| Molar Mass | 124.14 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [2][9] |

| Melting Point | 107-111 °C (Monohydrate: 58-61 °C) | [1][2] |

| Boiling Point | 290-291 °C | [1] |

| Solubility | Soluble in water, ethanol, and ether. Slightly soluble in benzene, chloroform. | [1][2][9] |

Historical Experimental Protocols

Robiquet's Method for Isolation from Lichens (1829)

Objective: To isolate the crystalline principle ("orcin") from orchil-producing lichens.

Materials:

-

Lichen (Roccella or Lecanora species)

-

Concentrated alcohol (ethanol)

-

Water

-

Ether

Methodology:

-

Maceration: The dried lichen is subjected to successive macerations with concentrated alcohol to extract the soluble components.

-

Filtration and Concentration: The resulting alcoholic brew is filtered to remove solid lichen material. The filtrate is then boiled to concentrate the solution.

-

Primary Crystallization: Upon cooling the concentrated extract, a white crystalline substance precipitates.

-

Washing: The crude solid is washed several times with cold water until the washings are tasteless. The solid is then dried.

-

Ether Extraction: The dried solid is treated with ether to dissolve this compound and separate it from other co-extractives like variolarin.

-

Solvent Removal: The ether extract is distilled to eliminate most of the solvent, leaving a crystalline mass surrounded by a viscous, colored matter.

-

Purification: The crystals are separated and washed with cold alcohol. Final purification is achieved by dissolving the crystals in hot alcohol and allowing them to recrystallize upon cooling.

Liebermann's Test for Phenols

In the 19th century, colorimetric tests were crucial for the characterization of new compounds. The Liebermann test, developed by Leo Liebermann, is a classic chemical test for the identification of phenols.[11][12][13] this compound, being a phenol, gives a positive result in this test.

Objective: To confirm the presence of a phenolic functional group.

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) or Potassium Nitrite (KNO₂)[11][12][14]

-

Aqueous alkali solution (e.g., NaOH)

Methodology:

-

A small quantity of the sample (this compound) is mixed with a crystal of sodium nitrite.

-

A few drops of warm, concentrated sulfuric acid are added to the mixture. A deep blue or green color indicates the formation of p-nitrosophenol.[11]

-

The solution is then diluted with water and poured into an excess of aqueous alkali.

-

The formation of a deep blue or green color, which may turn red or brown, constitutes a positive test for a phenol.[11][13]

Chemical Structure and Relationships

This compound is a derivative of resthis compound (B1680541) (benzene-1,3-diol) with a methyl group at the 5-position.[1] In many lichens, it is biosynthesized via the polyketide pathway, with orsellinic acid as a direct precursor.[4] The enzymatic decarboxylation of orsellinic acid yields this compound.[4] Historically, this compound was important as a precursor to the dye orcein. When this compound is treated with ammonia (B1221849) and exposed to air, it oxidizes and polymerizes to form orcein, a complex mixture of colored compounds that was the primary component of the orchil dye.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biorlab.com [biorlab.com]

- 3. This compound | C7H8O2 | CID 10436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Essai analytique des lichens de l'orseille. von Robiquet, Pierre: (1829) | Antiq. F.-D. Söhn - Medicusbooks.Com [zvab.com]

- 6. The curious case of a sterically crowded Stenhouse salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. scispace.com [scispace.com]

- 11. ck12.org [ck12.org]

- 12. Liebermann reagent - Wikipedia [en.wikipedia.org]

- 13. oxfordreference.com [oxfordreference.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Orcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for orcinol (5-methyl-1,3-benzenediol), a significant organic compound found in various lichen species and utilized as a precursor in the synthesis of dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with detailed experimental protocols and structured data tables for ease of reference and comparison.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are essential for structural elucidation, identification, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Solvent | Proton Assignment | Chemical Shift (δ) in ppm |

| DMSO-d₆ | -OH (Phenolic) | ~9.04 |

| Ar-H | ~6.03 | |

| -CH₃ | ~2.11 | |

| D₂O | Ar-H | ~6.36 |

| Ar-H | ~6.28 | |

| -CH₃ | ~2.24 |

Data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Rationale |

| C -OH (C1, C3) | 155 - 160 | Aromatic carbons attached to highly electronegative oxygen atoms are significantly deshielded. |

| C -CH₃ (C5) | 138 - 142 | Aromatic carbon attached to an alkyl group. |

| Ar-C H (C2, C4, C6) | 100 - 115 | Aromatic carbons with attached protons, shielded by the electron-donating hydroxyl groups. |

| -C H₃ | 20 - 25 | Standard chemical shift for a methyl group attached to an aromatic ring. |

Note: Experimental ¹³C NMR data for this compound was not available in the searched resources. These predictions are based on standard chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3550 - 3200 | O-H stretch | Phenolic -OH | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |

| 2960 - 2850 | C-H stretch | Methyl -CH₃ | Medium |

| 1620 - 1580 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1500 - 1400 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1300 - 1150 | C-O stretch | Phenolic C-O | Strong |

| 900 - 675 | C-H bend | Aromatic C-H (out-of-plane) | Strong |

Note: These values represent typical ranges for the functional groups present in this compound. Specific peak values can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule, often indicating the presence of conjugated systems.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | ~275 - 285 | π → π* |

Note: Precise, experimentally verified λmax data for this compound was not available in the searched resources. Phenolic compounds typically exhibit absorption maxima in this range in alcoholic solvents due to π → π transitions in the benzene (B151609) ring.[4]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are designed for a solid, crystalline sample such as this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-25 mg of dry this compound for ¹H NMR, or a saturating amount (typically >30 mg) for ¹³C NMR.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

-

Instrument Setup & Acquisition :

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a suitable relaxation delay (e.g., 2 seconds) are required.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly dry both the this compound sample and spectroscopy-grade potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the O-H stretching region.

-

In an agate mortar, grind approximately 1-2 mg of this compound into a very fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently mix the powders with a pestle, then grind the mixture vigorously for several minutes until it is a fine, homogeneous powder.

-

Transfer the powder mixture into a pellet-forming die.

-

-

Pellet Formation & Acquisition :

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing :

-

The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol). Ethanol is a suitable choice as its UV cutoff is around 210 nm, well below the expected absorbance of this compound.[4]

-

From the stock solution, prepare a dilute working solution with a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.

-

-

Instrument Setup & Acquisition :

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.

-

Fill a quartz cuvette with the pure solvent (e.g., ethanol) to be used as the reference or blank.

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Rinse the sample cuvette with the working solution, then fill it.

-

Replace the reference cuvette with the sample cuvette.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the full absorption spectrum.

-

-

Data Processing :

-

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Multifaceted Role of Orcinol as a Secondary Metabolite in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol, a phenolic compound with the chemical name 5-methyl-1,3-benzenediol, is a secondary metabolite found in a variety of plant species and lichens.[1] This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and ecological roles of this compound in plants. It details the methodologies for its extraction, purification, and quantification, and presents its biological activities with a focus on its antioxidant and antifungal properties. Furthermore, this guide illustrates the biosynthetic pathway and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's significance in plant biology and its potential for applications in drug development and agriculture.

Introduction

Secondary metabolites are a diverse array of organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they play crucial roles in the plant's interaction with its environment.[2][3] These molecules are often involved in defense mechanisms against herbivores, pathogens, and abiotic stressors, as well as in attracting pollinators and seed dispersers.[3][4] Polyphenols, such as flavonoids and phenolic acids, represent a major class of plant secondary metabolites, and this compound falls within this category.[5] While extensively studied in lichens, the role of this compound in higher plants is an area of growing interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7] This guide aims to consolidate the current knowledge on this compound in the context of plant biology, providing a technical resource for researchers and professionals in the field.

Biosynthesis of this compound

The biosynthesis of this compound in plants, as with many other phenolic compounds, is believed to primarily follow the polyketide pathway.[8][9] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the final phenolic compound.[10][11]

The key enzyme in this process is a type III polyketide synthase (PKS).[6][10] While the specific PKS responsible for this compound synthesis in most higher plants has not been definitively identified, the general mechanism is proposed as follows:

-

Starter Unit Selection: The biosynthesis is initiated with a starter molecule, which is typically acetyl-CoA.

-

Chain Elongation: The polyketide chain is extended through the iterative addition of malonyl-CoA units. This process is catalyzed by the PKS enzyme.

-

Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular aldol (B89426) condensation to form a cyclic intermediate, which then aromatizes to form the this compound scaffold.

Physiological and Ecological Roles

The presence of this compound in plants suggests important physiological and ecological functions. Its roles are primarily associated with defense against biotic and abiotic stresses.

Defense Against Pathogens

This compound and its derivatives have demonstrated significant antifungal activity against a range of plant pathogens.[12] This antimicrobial property is a key component of the plant's innate immune system, helping to protect it from fungal infections.[13] The induction of chlorinated this compound derivatives in lily bulbs upon infection with Fusarium oxysporum further supports its role as a phytoalexin-like compound.[12]

Antioxidant Activity and Abiotic Stress Response

As a phenolic compound, this compound is an effective antioxidant.[6] It can scavenge free radicals, thereby protecting the plant from oxidative damage caused by abiotic stressors such as UV radiation, high salinity, and extreme temperatures.[5][14] The accumulation of phenolic compounds is a common plant response to environmental stress, and this compound likely contributes to this protective mechanism.[4][15]

Quantitative Data on Biological Activities

The biological efficacy of this compound and related plant extracts has been quantified in various studies. The following tables summarize key findings on its antioxidant and antifungal activities.

Table 1: Antioxidant Activity of this compound and Related Phenolic Compounds

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |

| Gallic Acid | ABTS | 1.03 ± 0.25 | [7] |

| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | [7] |